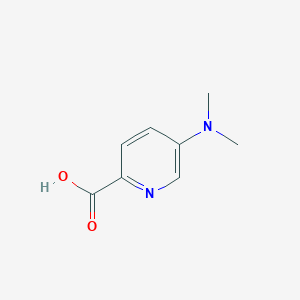

5-(Dimethylamino)picolinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(dimethylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)6-3-4-7(8(11)12)9-5-6/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSSIWMPYJUUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30766-15-5 | |

| Record name | 5-(dimethylamino)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 5 Dimethylamino Picolinic Acid

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. However, the powerful electron-donating nature of the dimethylamino group at the 5-position counteracts this effect to some extent, activating the ring for electrophilic attack. This group directs incoming electrophiles primarily to the ortho and para positions. In this case, the positions ortho to the dimethylamino group are C4 and C6, and the para position is C2 (which is already substituted). The nitrogen atom of the pyridine ring itself can act as a nucleophile. The electron-donating dimethylamino group enhances the nucleophilicity of the ring nitrogen through resonance. wikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2, 4, and 6 positions, especially if a good leaving group is present. youtube.com The dimethylamino group at the 5-position can enhance the reactivity towards nucleophilic aromatic substitution. masterorganicchemistry.com In a related reaction, the trimethylammonium group, a cationic analogue of the dimethylamino group, acts as an excellent leaving group in SNAr reactions, allowing for the introduction of various nucleophiles such as alkoxides and thiolates. chemicalbook.com This suggests that derivatization of the dimethylamino group could facilitate nucleophilic substitution on the pyridine ring.

Oxidation and Reduction Chemistry of Pyridine Carboxylic Acids

The oxidation and reduction chemistry involving pyridine carboxylic acids is crucial for both their synthesis and further functionalization.

The synthesis of picolinic acids, including 5-(dimethylamino)picolinic acid, can be achieved through the oxidation of the corresponding picolinaldehyde. The aldehyde group is readily oxidized to a carboxylic acid using common oxidizing agents. For instance, compounds like 3-Chloro-6-(trifluoromethyl)picolinaldehyde and 6-(2-Chlorophenyl)picolinaldehyde are converted to their respective picolinic acids. acs.orgyoutube.com

| Precursor Aldehyde | Oxidizing Agent | Product | Reference |

| 5-Bromo-3-(dimethylamino)picolinaldehyde | Potassium Permanganate (B83412) (KMnO₄) or Chromium Trioxide (CrO₃) | 5-Bromo-3-(dimethylamino)picolinic acid | masterorganicchemistry.com |

| 3-Chloro-6-(trifluoromethyl)picolinaldehyde | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | 3-Chloro-6-(trifluoromethyl)picolinic acid | acs.org |

| 6-(2-Chlorophenyl)picolinaldehyde | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | 6-(2-Chlorophenyl)picolinic acid | youtube.com |

The carboxylic acid functional group of picolinic acids can be reduced to a primary alcohol. While sodium borohydride (B1222165) (NaBH₄) is generally ineffective for reducing carboxylic acids directly masterorganicchemistry.comlibretexts.org, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used. wikipedia.orgmasterorganicchemistry.comresearchgate.net LiAlH₄ reduces carboxylic acids, esters, and amides to the corresponding alcohols or amines. chemicalbook.comwikipedia.orgresearchgate.net

For selective reductions, especially in the presence of other reducible groups like a nitro group, borane (B79455) complexes such as borane tetrahydrofuran (B95107) (BH₃-THF) are often the reagents of choice. masterorganicchemistry.comlibretexts.org Another approach involves converting the carboxylic acid to an ester or an acid chloride first, which can then be reduced under milder conditions. masterorganicchemistry.comlibretexts.org

| Functional Group | Reagent | Product | Reference |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | wikipedia.orgmasterorganicchemistry.comresearchgate.net |

| Carboxylic Acid | Borane Tetrahydrofuran (BH₃-THF) | Primary Alcohol | masterorganicchemistry.comlibretexts.org |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | researchgate.net |

| Amide | Lithium Aluminum Hydride (LiAlH₄) | Amine | researchgate.net |

Catalytic hydrogenation can also be employed. While carboxylic acid groups are generally resistant to catalytic hydrogenation compared to alkenes or alkynes, certain catalysts, such as iridium and rhodium half-sandwich complexes, have been shown to be effective under relatively mild conditions. nih.govresearchgate.net

Potassium permanganate (KMnO₄) is a classic and powerful oxidizing agent used for the synthesis of pyridine carboxylic acids from their corresponding alkyl pyridine precursors. wikipedia.org For example, α-picoline can be oxidized to picolinic acid using KMnO₄ in an aqueous solution. patsnap.comresearchgate.net The reaction typically involves heating the alkylpyridine with potassium permanganate, followed by acidification to isolate the carboxylic acid. researchgate.netrsc.org Oxidation can also be carried out in acidic media using manganese dioxide and sulfuric acid. google.com

Picolinic acids themselves can act as promoters or chelating ligands in various oxidation reactions. ualberta.ca They have been shown to accelerate permanganate and chromic acid oxidations of various substrates. researchgate.netresearchgate.net For instance, the oxidation of D-mannitol by permanganate is enhanced by the presence of isomeric picolinic acids. researchgate.net Picolinic acid can also mediate the catalytic activity of metal ions like Mn(II) in advanced oxidation processes involving peracetic acid, where it is believed to stabilize higher-valent manganese species that are potent oxidants. google.comresearchgate.net

Carboxylic Acid Functional Group Transformations

Picolinic acids, which have a carboxylic acid group at the 2-position of the pyridine ring, can undergo thermal decarboxylation. This reaction is notably facilitated by the proximity of the ring nitrogen. The most well-known mechanism for this transformation is the Hammick reaction, which involves the thermal decarboxylation of an α-picolinic acid in the presence of a carbonyl compound to form a 2-pyridyl-carbinol.

Upon heating, picolinic acid decarboxylates to form a reactive intermediate, which is now believed to be a carbene. This intermediate can then be trapped by an electrophile, such as an aldehyde or ketone. The scope of this reaction is largely limited to carboxylic acids where the carboxyl group is alpha to the ring nitrogen, as seen in picolinic, quinaldinic, and isoquinaldinic acids.

Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate the rate of decarboxylation of the acid form. patsnap.com The decarboxylation rate is also highly dependent on the pH of the solution, with the zwitterionic form of the acid being particularly reactive. masterorganicchemistry.com In some biological systems, the decarboxylation of picolinic acid derivatives is an enzymatic process. For example, the enzyme 3,6-dihydroxypicolinic acid decarboxylase catalyzes the conversion of its substrate to 2,5-dihydroxypyridine. libretexts.org

Compound Index

| Compound Name |

| 2,5-dihydroxypyridine |

| 3,6-dihydroxypicolinic acid |

| 3-Chloro-6-(trifluoromethyl)picolinaldehyde |

| 3-Chloro-6-(trifluoromethyl)picolinic acid |

| This compound |

| 5-Bromo-3-(dimethylamino)picolinaldehyde |

| 5-Bromo-3-(dimethylamino)picolinic acid |

| 6-(2-Chlorophenyl)picolinaldehyde |

| 6-(2-Chlorophenyl)picolinic acid |

| α-picoline |

| Benzene |

| Borane |

| Chromium Trioxide |

| D-mannitol |

| Isoquinaldinic acid |

| Lithium aluminum hydride |

| Manganese dioxide |

| Peracetic acid |

| Picolinaldehyde |

| Picolinic acid |

| Potassium permanganate |

| Pyridine |

| Quinaldinic acid |

| Sodium borohydride |

| Sulfuric acid |

| Tetrahydrofuran |

Condensation and Coupling Reactions

The structure of this compound, featuring both a carboxylic acid and a tertiary amino group on a pyridine ring, suggests its potential to participate in a variety of condensation and coupling reactions. The carboxylic acid moiety is a prime site for amide and ester formation, while the electron-rich pyridine ring, activated by the dimethylamino group, could be susceptible to electrophilic substitution and participate in cross-coupling reactions.

Role as a Ligand in Coordination Chemistry

The bidentate nature of picolinic acids, with coordination occurring through the pyridine nitrogen and the carboxylate oxygen, makes them excellent ligands for a wide array of transition metals. The presence of the dimethylamino group in the 5-position is anticipated to modulate the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Chelation Behavior with Transition Metals

This compound is expected to form stable chelate complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), zinc(II), cobalt(II), and iron(II/III). The formation of a five-membered chelate ring is a thermodynamically favorable process. The dimethylamino group, being a strong electron-donating group, would increase the electron density on the pyridine nitrogen, thereby enhancing its Lewis basicity and potentially leading to stronger metal-ligand bonds compared to unsubstituted picolinic acid. This enhanced basicity could influence the stability constants of the resulting metal complexes.

The table below provides a hypothetical overview of the expected coordination behavior based on the known properties of similar ligands.

| Transition Metal Ion | Expected Coordination Geometry | Potential Properties of the Complex |

| Copper(II) | Distorted Octahedral or Square Planar | Catalytic activity in organic reactions, potential magnetic properties. |

| Nickel(II) | Octahedral or Square Planar | Catalytic applications, interesting magnetic and spectral properties. |

| Zinc(II) | Tetrahedral or Octahedral | Fluorescent properties, use in sensing applications. |

| Cobalt(II) | Octahedral or Tetrahedral | Potential use in catalysis and as an oxygen carrier mimic. |

| Iron(II/III) | Octahedral | Redox activity, potential biological relevance. |

Mechanistic Studies of Metal-Ligand Complex Formation

Detailed mechanistic studies on the formation of metal complexes with this compound are not currently available in the literature. However, the process would generally involve the deprotonation of the carboxylic acid followed by a stepwise or concerted coordination of the carboxylate oxygen and the pyridine nitrogen to the metal center. The kinetics of complex formation would be influenced by factors such as the nature of the metal ion (its lability and preferred coordination geometry), the solvent system, pH, and the steric and electronic effects of the dimethylamino group. Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the transition states and intermediates involved in the complexation process.

Investigations into Reaction Kinetics and Thermodynamics

Quantitative data on the reaction kinetics and thermodynamics of this compound are scarce. For condensation and coupling reactions, the rate would be dependent on the concentration of the reactants, the choice of coupling agent and catalyst, temperature, and solvent. The electron-donating dimethylamino group is expected to increase the rate of electrophilic aromatic substitution on the pyridine ring.

In coordination chemistry, the thermodynamic stability of the metal complexes can be quantified by their formation constants (log K). It is hypothesized that the formation constants for complexes of this compound would be higher than those of unsubstituted picolinic acid due to the electronic contribution of the dimethylamino group. Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of complexation could be determined experimentally through techniques like isothermal titration calorimetry (ITC) to provide a complete thermodynamic profile of the metal-ligand interactions.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy is indispensable for determining the precise molecular structure of 5-(dimethylamino)picolinic acid in solution. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) techniques provide unambiguous assignment of all proton and carbon signals and offer insight into the molecule's intramolecular interactions.

A combination of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is essential for full structural assignment.

¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, a singlet for the six protons of the dimethylamino group, and a broad singlet for the acidic proton of the carboxylic acid. The aromatic protons would appear as doublets due to coupling with each other.

¹³C NMR: The carbon spectrum will display signals for the six unique carbons of the pyridine-carboxylic acid core and one signal for the two equivalent methyl carbons of the dimethylamino group.

COSY (¹H-¹H Correlation): This experiment would confirm the connectivity between the adjacent protons on the pyridine ring.

HSQC (¹H-¹³C One-Bond Correlation): HSQC directly links each proton to the carbon atom it is attached to, allowing for the definitive assignment of protonated carbons in the pyridine ring. sdsu.eduustc.edu.cn

HMBC (¹H-¹³C Multiple-Bond Correlation): This is arguably the most critical technique for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds apart. ustc.edu.cnyoutube.com Key expected correlations would include:

The protons of the dimethylamino group showing a correlation to C5 and the adjacent ring carbons (C4 and C6).

The ring protons showing correlations to neighboring carbons and, crucially, to the carboxylic carbon (C7), confirming its position at C2.

The following table outlines the expected NMR assignments for this compound, based on data from picolinic acid nih.gov and known substituent effects.

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |

| H3 | ~8.0-8.2 | ~138-140 | C2, C4, C5, C7 |

| H4 | ~6.8-7.0 | ~108-110 | C2, C3, C5, C6 |

| H6 | ~8.2-8.4 | ~150-152 | C2, C4, C5, C7 |

| -N(CH₃)₂ | ~3.0-3.2 | ~40 | C5 |

| -COOH | ~13.0-14.0 (broad) | ~165-167 | - |

Note: The table is interactive and presents predicted data based on analogous compounds.

Picolinic acid is known to form a strong intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of the pyridine nitrogen atom. niscpr.res.in The electron-donating dimethylamino group at the 5-position is expected to increase the electron density on the pyridine ring, potentially strengthening this interaction. NMR spectroscopy is a powerful tool to study this phenomenon.

In related systems like picolinic acid N-oxide, the position of the proton in the O-H···N hydrogen bond has been extensively studied using NMR. nih.gov The chemical shift of the proton involved in the hydrogen bond is highly sensitive to its environment and bond strength, often appearing significantly downfield (e.g., >15 ppm). researchgate.net

Variable-temperature (VT) NMR studies can provide dynamic information. Changes in the chemical shift of the acidic proton with temperature can elucidate the thermodynamics of the hydrogen bond. Furthermore, the ¹³C chemical shifts of the pyridine ring carbons serve as an effective diagnostic tool for sensing the hydrogen bond's characteristics, as the proton's position influences the electronic structure of the entire ring system. nih.gov In N⁶-substituted adenosines, the formation of an intramolecular hydrogen bond was confirmed by the appearance of a separate set of signals in COSY and ¹⁵N-HMBC spectra for the hindered structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides detailed information about the functional groups present in this compound and the nature of the intramolecular forces, particularly hydrogen bonding. IR and Raman spectroscopy are complementary techniques, and together they offer a more complete vibrational profile. spectroscopyonline.com

Beyond simple identification, IR and Raman spectra reveal subtle details about the molecular structure. The spectra are expected to be complex, showing characteristic bands for the carboxylic acid, the dimethylamino group, and the substituted pyridine ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |

| O-H (Carboxylic Acid) | Stretching (ν) | 3200-2500 (very broad) | Strong / Weak |

| C-H (Aromatic) | Stretching (ν) | 3100-3000 | Medium / Strong |

| C-H (Aliphatic) | Stretching (ν) | 3000-2850 | Medium / Strong |

| C=O (Carboxylic Acid) | Stretching (ν) | ~1710-1680 | Very Strong / Medium |

| C=C, C=N (Aromatic Ring) | Stretching (ν) | 1610-1450 | Strong-Medium / Strong-Medium |

| C-N (Dimethylamino) | Stretching (ν) | ~1350-1250 | Strong / Medium |

| O-H (Carboxylic Acid) | Bending (δ) | ~1440-1395, ~950-910 | Medium-Strong / Weak |

Note: The table is interactive and presents predicted data based on analogous compounds like picolinic acid and its derivatives. researchgate.netresearchgate.net

The most significant intramolecular interaction in this compound is the O-H···N hydrogen bond. This interaction profoundly influences the vibrational spectrum:

O-H Stretching: Instead of a sharp band around 3300 cm⁻¹, the O-H stretch is expected to appear as an extremely broad and red-shifted absorption, often spanning from 3200 cm⁻¹ down to 2500 cm⁻¹, centered around 3000 cm⁻¹. This broadening and shifting is a classic indicator of a strong hydrogen bond. mdpi.com

C=O Stretching: The involvement of the pyridine nitrogen in hydrogen bonding affects the electronic structure of the entire molecule, including the carboxyl group. This can lead to a slight shift in the ν(C=O) frequency compared to a system without this interaction.

Low-Frequency Modes: The hydrogen bond itself has characteristic vibrational modes, such as the O···N stretching and bending modes, which occur at low frequencies. Furthermore, extensive studies on picolinic acid N-oxide have shown that the O-H stretching mode can couple significantly with other vibrations, such as C-O-H bending, leading to a complex series of bands in the IR spectrum rather than a single, easily assignable peak. researchgate.netfu-berlin.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to arise from π → π* and n → π* transitions associated with its chromophores: the pyridine ring, the carbonyl group, and the dimethylamino group. elte.hu

The pyridine ring itself has strong π → π* transitions. The presence of both the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing carboxylic acid group (-COOH) is expected to create a "push-pull" system. This conjugation and electronic perturbation leads to a bathochromic (red-shift) of the absorption maxima to longer wavelengths compared to unsubstituted picolinic acid. libretexts.org

The primary electronic transitions expected are:

π → π transitions:* These high-intensity absorptions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. Multiple bands are expected.

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring, the nitrogen of the amino group, or the oxygens of the carbonyl group) to a π* antibonding orbital. elte.hu

Based on data for related aromatic carboxylic acids and amino-substituted pyridines, the main absorption bands for this compound are predicted to occur in the UV region. For instance, a benzimidazole (B57391) picolinic acid derivative shows prominent absorption peaks around 282 nm and 294 nm. researchgate.net

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Pyridine Ring System | ~220-320 | High |

| n → π | C=O, Pyridine N, Amino N | ~300-350 | Low |

Note: The table is interactive and presents predicted data based on general principles and analogous compounds.

Exploration of Chromophoric Properties

The chromophoric properties of this compound are dictated by the electronic interplay between the pyridine ring, the carboxylic acid group, and the dimethylamino substituent. The pyridine ring itself acts as a chromophore, exhibiting characteristic ultraviolet (UV) absorption bands. The introduction of the dimethylamino group at the 5-position, a strong auxochrome, is expected to induce a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinic acid. This is due to the electron-donating nature of the dimethylamino group, which extends the π-conjugated system and facilitates intramolecular charge transfer (ICT) from the amino group to the pyridine ring and the carboxyl group.

Solvatochromic Studies

Solvatochromism, the change in the color of a solute with a change in the polarity of the solvent, is a phenomenon anticipated for this compound due to its inherent donor-acceptor structure. The dimethylamino group acts as the electron donor and the carboxylic acid and pyridine nitrogen act as electron-accepting moieties. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a significant difference in the dipole moment between the ground and excited states.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a bathochromic (red) shift of the absorption and emission bands. Conversely, in nonpolar solvents, this stabilization is less pronounced. While specific solvatochromic studies on this compound are not extensively documented, research on analogous donor-π-acceptor pyridine derivatives corroborates this expected behavior beilstein-journals.orgresearchgate.net. Studies on similar systems have shown that the extent of the solvatochromic shift can be correlated with solvent polarity parameters, providing insights into the change in dipole moment upon excitation researchgate.net. The solvatochromic behavior of this compound would be a valuable area for future research to quantify its ICT characteristics and potential as a polarity-sensitive fluorescent probe.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Derivatization Strategies

Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of organic molecules. The following sections explore the application of MS techniques to this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and aiding in the confident identification of unknown compounds. While a specific high-resolution mass spectrum for this compound was not found in the surveyed literature, HRMS has been utilized in the study of related compounds. For example, high-resolution mass spectrometric data was obtained for 4-(dimethylamino)picolinic acid in a study focused on redox carriers for flow battery applications osti.gov. The application of HRMS to this compound would be expected to yield a precise mass for its molecular ion, confirming its elemental formula (C₈H₁₀N₂O₂). Such data is crucial for distinguishing it from isomeric compounds and for identifying its metabolites or degradation products in complex matrices jst.go.jp.

Derivatization Reagents for Enhanced MS Detection

Chemical derivatization is often employed in mass spectrometry to improve the ionization efficiency, chromatographic separation, and fragmentation characteristics of an analyte. Picolinic acid itself is a well-established derivatizing agent, particularly for hydroxyl-containing compounds, as it introduces a readily ionizable pyridine nitrogen, enhancing the signal in positive ion mode electrospray ionization (ESI) nih.govresearchgate.net.

For this compound, which already possesses a basic dimethylamino group and a carboxylic acid, derivatization strategies could be tailored for specific analytical needs. For instance, esterification of the carboxylic acid group could increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or alter its retention in reversed-phase liquid chromatography. Reagents commonly used for esterification include alkyl halides or diazomethane. The choice of derivatization reagent would depend on the analytical platform and the desired outcome of the analysis.

Fragmentation Mechanisms of this compound Derivatives

The fragmentation of this compound and its derivatives in the mass spectrometer provides valuable structural information. For the underivatized molecule, fragmentation is likely to be initiated by the loss of small neutral molecules or radicals. Common fragmentation pathways for picolinic acid derivatives include decarboxylation (loss of CO₂) and cleavage of the substituent groups from the pyridine ring.

The fragmentation of picolinyl esters has been studied, revealing characteristic fragmentation patterns that are useful for structure elucidation nih.gov. Upon electron ionization, picolinyl esters often undergo cleavage at the ester bond, with the charge being retained on the picolinyl moiety. The presence of the dimethylamino group in this compound derivatives would likely influence the fragmentation pathways. The dimethylamino group itself can undergo fragmentation, for example, through the loss of a methyl radical. The study of the fragmentation mechanisms of specifically derivatized this compound would be instrumental in developing selective and sensitive analytical methods, such as multiple reaction monitoring (MRM) assays nih.gov.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A search of the crystallographic literature did not yield a specific crystal structure for this compound. However, the crystal structures of numerous picolinic acid derivatives and their metal complexes have been reported, providing insights into the potential solid-state packing and intermolecular interactions of this compound researchgate.netccspublishing.org.cnresearchgate.netnih.gov.

Crystal Packing and Intermolecular Interactions

The introduction of substituents onto the pyridine ring is known to induce significant changes in both the molecular structure and the crystal packing. These changes are typically governed by a delicate balance between π-stacking interactions and various weak non-bonding contacts. nih.govresearchgate.netuniupo.it For picolinic acid derivatives, hydrogen bonding is a dominant feature. In the solid state, these molecules can form extensive networks. For example, some derivatives exist as co-crystals of their neutral and zwitterionic forms, creating zigzag chains through N—H···N and O—H···O intermolecular hydrogen bonds.

In complexes involving picolinic acid and other substituted pyridines, such as 4-(dimethylamino)pyridine, the crystal structure is stabilized by a combination of coordination bonds and hydrogen bonding. In the salt (C₇H₁₁N₂)[SnCl₄(C₆H₄NO₂)], formed from the reaction of picolinic acid, stannic chloride, and 4-(dimethylamino)pyridine, the 4-(dimethylamino)pyridinium (B8497252) cation is linked to the complex anion via a distinct N—H···O hydrogen bond. nih.gov The presence of both hydrogen bond donors and acceptors in molecules containing dimethylamino and carboxylic acid functionalities promotes the formation of robust intermolecular association patterns that define the bulk properties. These interactions can include C—H···O bonds, which can link molecules into three-dimensional networks. iucr.org

Table 1: Crystallographic Data for a Related Picolinic Acid Complex, (C₇H₁₁N₂)[SnCl₄(C₆H₄NO₂)] This table presents data for a complex containing picolinic acid and 4-(dimethylamino)pyridine, illustrating typical crystallographic parameters for this class of compounds. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | (C₇H₁₁N₂)[SnCl₄(C₆H₄NO₂)] |

| Formula Weight (g/mol) | 505.77 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6658 (2) |

| b (Å) | 9.8948 (4) |

| c (Å) | 13.5722 (6) |

| α (°) | 69.485 (4) |

| β (°) | 83.159 (3) |

| γ (°) | 67.900 (3) |

| Volume (ų) | 893.25 (6) |

| Z | 2 |

| Temperature (K) | 100 |

Conformational Analysis in Crystalline State

The conformation of picolinic acid derivatives in the crystalline state is highly sensitive to the nature and position of substituents on the pyridine ring. nih.gov Theoretical studies on picolinic acid and its derivatives show that the molecule's conformation is primarily defined by the torsion angle between the pyridine ring and the carboxylic acid group. dergipark.org.tr The trans-conformer, where the carbonyl group and the pyridine nitrogen are on the same side, is generally found to be the most stable. dergipark.org.tr

In the solid state, the presence of strong intramolecular hydrogen bonds can lock the molecule into a specific conformation. For instance, in picolinic acid N-oxides, a strong O-H···O intramolecular hydrogen bond is a defining feature, significantly influencing the molecule's geometry. researchgate.netnih.gov While this compound does not form this specific type of N-oxide bond, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the lone pair of the pyridine nitrogen exists, which would favor a planar conformation.

Furthermore, even minor alterations to substituents can lead to substantial conformational changes. nih.gov For example, in a series of 4-benzyloxypyridine derivatives of picolinic acid, small changes in other pyridine substituents were found to alter the orientation of the benzyl (B1604629) ring from being planar to perpendicular relative to the pyridine ring. nih.govresearchgate.net This highlights the conformational flexibility of the picolinic acid scaffold and underscores that the precise conformation of this compound in the solid state would be a result of the interplay between intramolecular steric effects and the optimization of intermolecular packing forces. nih.govuniupo.it

Other Advanced Spectroscopic Techniques (e.g., EPR, CD) for Specific Studies

While standard techniques like NMR and IR spectroscopy provide foundational structural information, other advanced methods such as Electron Paramagnetic Resonance (EPR) and Circular Dichroism (CD) are employed for more specific investigations, particularly when this compound is part of a larger, more complex system.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying species with unpaired electrons, making it invaluable for characterizing paramagnetic metal complexes. awardspace.us Since this compound is a diamagnetic molecule, it is EPR-silent on its own. However, its ability to act as a chelating agent for transition metals means EPR is frequently used to study its metal complexes.

When this compound coordinates to a paramagnetic metal ion, such as Vanadium(IV), Iron(III), or Copper(II), the resulting EPR spectrum provides detailed information about the metal's oxidation state, coordination environment, and the nature of the ligand binding. researchgate.netsjctni.edunih.gov For example, studies on VO(IV) complexes with picolinic acids use EPR to determine the binding modes of the ligands. nih.gov Similarly, investigations into iron-based catalytic systems have employed EPR to identify and characterize transient high-spin iron-peroxo intermediates formed with picolinic acid ligands. researchgate.net The technique can detect subtle changes in the geometry and electronic structure of the metal center, making it essential for understanding the mechanisms of metal-catalyzed reactions involving picolinic acid-type ligands. awardspace.us

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to analyze chiral molecules. ejournal.by The this compound molecule is itself achiral and therefore does not produce a CD signal. However, CD spectroscopy becomes a highly relevant technique in two main scenarios:

Interaction with Chiral Biomolecules: When an achiral ligand like this compound binds to a chiral macromolecule, such as a protein or DNA, it can induce a change in the biomolecule's CD spectrum. This "induced CD" signal can be used to study the binding event. More commonly, the binding of the ligand alters the inherent CD spectrum of the protein, providing information on conformational changes. ejournal.byacs.org For instance, studies on the interaction of picolinic acid with human serum albumin (HSA) used CD to show that binding perturbs the secondary structure of the protein, characterized by changes in the bands corresponding to its α-helical content. ejournal.byacs.org

Formation of Chiral Metal Complexes: When this compound coordinates to a metal center along with other ligands, it can form a chiral "at-metal" complex. If the resulting coordination compound is chiral, it will exhibit a characteristic CD spectrum. This is particularly useful in studying stereochemistry. For example, CD spectra of copper(II) complexes with picolinic acid derivatives containing a chiral amino acid moiety show distinct Cotton effects, which are dependent on the chirality of the amino acid. nih.gov This application is crucial for the development of enantioselective catalysts or chiral therapeutic agents. researchgate.net

Table 2: Applications of Advanced Spectroscopic Techniques for Picolinic Acid Derivatives

| Technique | Analyte | Information Obtained | Relevant Citations |

|---|---|---|---|

| EPR Spectroscopy | Paramagnetic metal complexes of picolinic acids (e.g., with Fe, Cu, V) | Oxidation state of metal, coordination geometry, electronic structure of the metal center, ligand binding modes. | awardspace.usresearchgate.netsjctni.edunih.gov |

| Circular Dichroism (CD) | Picolinic acid derivatives interacting with chiral macromolecules (e.g., proteins) | Conformational changes in the biomolecule upon ligand binding (e.g., changes in α-helix/β-sheet content). | ejournal.byacs.org |

| Circular Dichroism (CD) | Chiral metal complexes containing picolinic acid derivatives | Stereochemistry of the coordination complex, absolute configuration of chiral centers. | nih.govresearchgate.net |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties with high accuracy.

Geometry optimization calculations using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), are performed to determine the most stable three-dimensional structure of 5-(Dimethylamino)picolinic acid. dergipark.org.tr These calculations minimize the energy of the molecule by adjusting the positions of its atoms, resulting in optimized bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is analyzed through the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which is crucial for understanding intermolecular interactions. For a molecule like this compound, the nitrogen of the dimethylamino group and the oxygen atoms of the carboxylic acid would be expected to be regions of high electron density.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amino) | 1.37 | ||

| C-C (ring) | 1.39 - 1.41 | ||

| C-N (ring) | 1.34 | ||

| C-C (carboxyl) | 1.51 | ||

| C=O | 1.21 | ||

| C-O-H | 1.36 | ||

| C-C-N (amino) | 121.0 | ||

| C-N-C (ring) | 118.0 | ||

| O-C=O | 125.0 | ||

| C-C-C-O (carboxyl) |

Note: This data is hypothetical and serves as an illustrative example of the output from DFT calculations.

DFT calculations are a reliable method for predicting the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes can be determined. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). worldscientific.com This method calculates the energies of the electronic transitions from the ground state to various excited states. The results, including the excitation energies (wavelengths of maximum absorption, λmax) and oscillator strengths, provide insights into the photophysical properties of the molecule. For this compound, transitions involving the aromatic ring and the dimethylamino and carboxylic acid functional groups would be of particular interest.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value |

| Vibrational Frequency (C=O stretch) | 1720 cm⁻¹ |

| Vibrational Frequency (C-N stretch) | 1350 cm⁻¹ |

| Vibrational Frequency (O-H stretch) | 3500 cm⁻¹ |

| UV-Vis λmax 1 | 285 nm |

| UV-Vis λmax 2 | 240 nm |

Note: This data is hypothetical and serves as an illustrative example of the output from (TD-)DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| E_HOMO | -5.8 |

| E_LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Electrophilicity Index (ω) | 2.67 |

Note: This data is hypothetical and serves as an illustrative example of the output from DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and the influence of the environment on the molecule's behavior.

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most populated conformations and the transitions between them. This is particularly important for understanding the flexibility of the dimethylamino and carboxylic acid groups relative to the pyridine (B92270) ring. Analysis of the trajectories from MD simulations can reveal the range of motion of different parts of the molecule and identify any stable intramolecular interactions, such as hydrogen bonds.

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between the solute and solvent molecules. By performing simulations in different solvents (e.g., water, ethanol, dimethyl sulfoxide), it is possible to study how the solvent affects the molecule's conformation, electronic properties, and interactions. For instance, the orientation of solvent molecules around the polar functional groups of this compound can be analyzed to understand the solvation shell structure and its impact on the molecule's properties and reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study hybridization, covalency, and delocalization effects in molecules by translating the complex, many-electron wavefunction into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonds. uba.ar This approach allows for the quantitative assessment of intramolecular interactions and the delocalization of electron density, which are fundamental to a molecule's structure and reactivity. uba.ar

NBO analysis is particularly effective at identifying and quantifying weak non-covalent interactions (NCIs) within a molecule. nih.gov These interactions, such as the delocalization of electron density from a filled lone pair orbital (n) to an empty antibonding orbital (π), can significantly influence the conformational preferences of flexible molecules. nih.gov In molecules containing both a dimethylamino group (an electron donor) and a carbonyl group (an electron acceptor), like derivatives of picolinic acid, an n→π interaction can occur. nih.gov This delocalization stabilizes the folded conformation of a molecule. nih.gov

Studies on related compounds, such as picolinic acid N-oxides, have utilized NBO analysis to investigate the influence of substituents on the lone pairs of nitrogen atoms and the nature of intramolecular hydrogen bonding. researchgate.net Similarly, research on other dimethylamino-containing aromatic compounds has demonstrated that n→π* interactions between the nitrogen lone pair and a π* orbital of the aromatic ring or a carbonyl group are crucial for stabilizing specific conformers. nih.gov For this compound, NBO analysis would be expected to reveal key interactions between the dimethylamino nitrogen's lone pair and the π* orbitals of the pyridine ring and the carboxylic acid group.

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. NBO analysis quantifies the strength of these donor-acceptor interactions via second-order perturbation theory, calculating the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction.

A theoretical NBO analysis for this compound would typically yield data on these stabilizing interactions. The table below conceptualizes the expected type of data from such an analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (Cring-Cring) | Data Not Available | n → π* (Resonance) |

| LP (1) N | π* (C=O) | Data Not Available | n → π* (Hyperconjugation) |

| π (Cring-Cring) | π* (C=O) | Data Not Available | π → π* (Conjugation) |

This table is illustrative and represents the type of data that would be generated from a specific NBO calculation on this compound. Actual energy values require a dedicated computational study.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for analyzing and predicting the course of chemical reactions. rsc.org By computing the energies of reactants, products, intermediates, and transition states, these methods can map out entire reaction pathways, providing deep mechanistic insights that guide synthetic efforts. rsc.orgimist.ma

A transition state represents the highest energy point along a reaction coordinate, acting as the barrier that must be overcome for a reaction to proceed. Quantum chemical calculations can determine the precise geometry and energy of these fleeting structures. rsc.org For reactions involving picolinic acid derivatives, such as oxidation, reduction, or substitution, computational methods can be used to model the transition states. For example, in a substitution reaction, calculations would characterize the structure where the incoming nucleophile is partially bonded to the reaction center and the leaving group is partially detached. The energy of this state relative to the reactants determines the activation energy and, consequently, the reaction rate.

A reaction's energy profile is a plot of potential energy against the reaction coordinate, illustrating the energy changes as reactants are converted into products. researchgate.net These profiles provide a comprehensive view of a reaction mechanism, showing the relative energies of all stable species (reactants, intermediates, products) and the transition states that connect them. rsc.org

For example, studies on the tautomerization of substituted picolinic acids have used computational methods to construct detailed energy diagrams. researchgate.net These diagrams reveal the most likely reaction pathways by comparing the energy barriers of competing routes. researchgate.net For a hypothetical reaction of this compound, such as its esterification, a calculated energy profile would show the initial formation of a tetrahedral intermediate, the transition state for proton transfer, and the final transition state for the elimination of water, providing a step-by-step energetic map of the entire process.

Molecular Docking Studies (Focused on Chemical Binding Mechanisms in Non-Clinical Contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the chemical basis of molecular recognition, such as the binding of a ligand to a protein or the assembly of molecules in a material. While many docking studies focus on drug discovery, the underlying principles of chemical binding are universal.

In the context of picolinic acid derivatives, docking studies have been used to elucidate binding mechanisms with various proteins. nih.govnih.gov Although these targets are often biological, the analysis focuses on the fundamental chemical interactions driving the binding. Computational studies on picolinamide (B142947) fungicides, which are structurally related to this compound, have shown that the substituted aromatic ring is a key pharmacophore fragment that contributes significantly to binding within the Qi-site of the cytochrome bc1 complex. nih.gov

The binding mode is often stabilized by a network of specific non-covalent interactions. For instance, docking simulations of various picolinic acid derivatives reveal the formation of hydrogen bonds with specific amino acid residues like histidine and asparagine. nih.gov In cases involving metalloenzymes, derivatives of the related dipicolinic acid have been shown to form stable ternary complexes, where the ligand, the protein, and a central metal ion (e.g., Zn(II)) are all interconnected. nih.gov The table below summarizes the types of chemical interactions observed in docking studies of related picolinic acid compounds, illustrating the chemical basis for their binding affinity in non-clinical terms.

| Ligand Class | Binding Partner (Example) | Key Chemical Interactions Observed | Reference |

|---|---|---|---|

| Picolinamide Derivatives | Cytochrome bc1 complex | Hydrogen bonding with Histidine and Asparagine residues; recognition of the substituted aromatic ring. | nih.gov |

| Dipicolinic Acid Derivatives | New Delhi Metallo-β-lactamase-1 | Formation of a stable ternary complex with Zn(II) ions in the binding site. | nih.gov |

| 4-(Dimethylamino)pyridin-1-ium carboxylate | Carbonic Anhydrase I | Hydrogen bonding between the carboxylate group and amine groups; π-stacking interactions. | mdpi.com |

These studies highlight that the binding of picolinic acid derivatives is governed by a combination of hydrogen bonding, metal coordination, and interactions involving the aromatic ring system.

Advanced Applications in Chemical Sciences Excluding Clinical/safety

Applications as Chemical Reagents in Organic Synthesis

The structural features of 5-(dimethylamino)picolinic acid, namely the carboxylic acid, the pyridine (B92270) ring, and the dimethylamino group, make it a versatile molecule with several potential applications in organic synthesis.

Organic building blocks are essential starting materials for the synthesis of more complex molecules. While specific examples detailing the use of this compound as a building block in the synthesis of complex molecular architectures are not extensively documented in publicly available literature, the reactivity of its functional groups suggests its potential utility. For instance, derivatives of picolinic acid are used as intermediates in the synthesis of more complex molecules. In one patented example, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid is used as a starting material to synthesize a more complex picolinic acid derivative, demonstrating the role of substituted picolinic acids as foundational scaffolds google.com. The carboxylic acid group of this compound can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into larger molecular frameworks through various coupling reactions. The pyridine ring itself can participate in a range of transformations, and the dimethylamino group can influence the electronic properties and reactivity of the ring.

Picolinamide (B142947), the amide derivative of picolinic acid, is a well-established bidentate directing group in transition metal-catalyzed C-H bond functionalization, a powerful strategy for the synthesis of heterocyclic compounds nih.govumsl.edu. This methodology allows for the regioselective activation of otherwise unreactive C-H bonds. The picolinamide group coordinates to a metal center (such as palladium or cobalt) through the pyridine nitrogen and the amide oxygen, directing the catalytic functionalization to a specific C-H bond within the substrate molecule. Subsequent intramolecular reaction leads to the formation of a new heterocyclic ring.

This picolinamide-directed strategy has been successfully employed in the synthesis of various nitrogen-containing heterocycles, including:

Indolines : Formed through palladium-catalyzed C(sp²)–H/N–H coupling umsl.edu.

Pyrrolidines : Synthesized via palladium-catalyzed C(sp³)–H/N–H coupling umsl.edu.

Isoindolines : Also accessible through palladium-catalyzed C-H/N-H coupling umsl.edu.

Isoquinolines : Prepared via cobalt-catalyzed C-H functionalization with alkynes nih.gov.

While the literature reviewed did not provide specific examples utilizing the 5-dimethylamino substituted picolinamide, the fundamental principle of directed C-H functionalization would likely be applicable. The presence of the electron-donating dimethylamino group could potentially influence the electronic properties of the pyridine ring and the catalytic cycle, possibly affecting reaction rates and yields. The picolinamide directing group can often be removed after the desired transformation, making it a "traceless" auxiliary in the synthesis of the final heterocyclic product nih.gov.

Table 1: Examples of Heterocyclic Systems Synthesized Using Picolinamide-Directed C-H Functionalization

| Starting Material Class | Catalyst System | Heterocyclic Product | Reference |

| Phenylethylamine Picolinamide | Pd(OAc)₂, PhI(OAc)₂ | Indoline | umsl.edu |

| Alkylamine Picolinamide | Pd(OAc)₂, PhI(OAc)₂ | Pyrrolidine | umsl.edu |

| Benzylamine Picolinamide | Co(OAc)₂·4H₂O, KPF₆ | Isoquinoline | nih.gov |

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step nih.govresearchgate.net. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent for the synthesis of peptide-like structures and various heterocyclic compounds nih.govwikipedia.org.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide wikipedia.orgorganic-chemistry.org. The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, resulting in the formation of a bis-amide nih.gov.

A search of the available literature did not yield specific examples of this compound being directly employed as the carboxylic acid component in Passerini or Ugi reactions. However, its structure is compatible with the general requirements for these reactions. The carboxylic acid functionality is the key reactive group from this component. The steric and electronic properties of the dimethylaminopyridine moiety could influence the reaction kinetics and the properties of the resulting products. Given the extensive use of MCRs in combinatorial chemistry and drug discovery, the potential application of this compound in this area remains a possibility for future exploration nih.gov.

Development of Coordination Compounds for Materials Science and Catalysis

The unique structure of this compound, featuring a pyridine ring, a carboxylic acid group, and a dimethylamino substituent, makes it a versatile ligand for the development of advanced coordination compounds. These compounds have shown significant promise in materials science and catalysis due to their tunable electronic and structural properties.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgmdpi.com Picolinic acid and its derivatives are excellent candidates for organic linkers in MOF synthesis due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group act as effective coordination sites.

The synthesis of MOFs involving picolinic acid derivatives typically employs methods that facilitate the self-assembly of the metal ions and organic linkers into a crystalline framework. nih.gov Common synthesis techniques include:

Hydrothermal/Solvothermal Method: This is the most widely used technique, where the metal salt and the picolinic acid derivative are dissolved in a solvent (water for hydrothermal, an organic solvent for solvothermal) and heated in a sealed vessel. nih.gov The elevated temperature and pressure promote the crystallization of the MOF structure.

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture. It often leads to shorter reaction times, higher yields, and improved physical properties of the resulting MOF crystals compared to conventional heating. mdpi.com

Sonochemical Method: The application of high-intensity ultrasound can induce the formation of MOF crystals. This technique is known for significantly reducing synthesis time and can produce high-quality crystals. nih.gov

The specific structure and properties of the resulting MOF, such as pore size and dimensionality, are influenced by the coordination geometry of the metal ion, the structure of the picolinic acid derivative, and the reaction conditions. For instance, the self-assembly of pyridine-2,6-dicarboxylic acid with different metal ions like Zn(II) and Nd(III) under hydrothermal conditions has yielded coordination polymers with varied dimensionalities, from 1D zigzag chains to 3D microporous frameworks. nih.gov The introduction of a functional group, such as the dimethylamino group in this compound, can further tune the framework's properties, potentially enhancing its functionality for specific applications.

| Synthesis Method | Description | Key Advantages |

|---|---|---|

| Hydrothermal/Solvothermal | Reaction in a sealed vessel under elevated temperature and pressure using water or organic solvents. nih.gov | High crystallinity, good control over product morphology. nih.gov |

| Microwave-Assisted | Rapid heating of reactants using microwave irradiation. mdpi.com | Short reaction times, high yields, low cost. mdpi.com |

| Sonochemical | Utilization of high-intensity ultrasound to drive the reaction. nih.gov | Very fast synthesis, can produce high-quality nanocrystals. nih.gov |

Transition metal complexes are well-established as potent catalysts for a variety of selective molecular transformations. nih.gov Metal complexes incorporating picolinate (B1231196) ligands have demonstrated significant catalytic activity in several important chemical reactions, particularly in polymerization. mdpi.commdpi.com The design and application of these complexes as catalysts is a powerful tool in polymer chemistry. mdpi.com

The catalytic activity stems from the ability of the metal center to activate substrate molecules. The picolinate ligand plays a crucial role in stabilizing the metal center and modulating its electronic properties, thereby influencing the efficiency and selectivity of the catalytic process.

Key findings in this area include:

Oligomerization and Polymerization: Polycarboxylate complexes with metal cations like chromium(III) and cobalt(II) can act as Ziegler-Natta type catalysts. mdpi.com These complexes activate monomer molecules by transferring electrons from the metal to the monomer, initiating polymerization. mdpi.com For example, well-defined chromium(III) and cobalt(II) complexes with dipicolinate ligands, when activated with methylaluminoxane (B55162) (MMAO), have been shown to be effective precatalysts for the oligomerization of functionalized olefins like 2-chloro-2-propen-1-ol. mdpi.com

High Catalytic Activity: In specific studies, a cobalt(II)-based complex exhibited a catalytic activity of 972.45 g∙mmol⁻¹∙h⁻¹, while a chromium(III) complex showed an even higher activity of 1678.24 g∙mmol⁻¹∙h⁻¹ in oligomerization reactions. mdpi.com This highlights the potential of picolinate-based complexes as highly efficient catalysts.

The development of such catalytic systems is a focal point of research, aiming to create catalysts with enhanced activity, selectivity, and stability for the synthesis of polymers with well-defined characteristics. mdpi.commdpi.com

| Metal Complex | Activator | Reaction | Catalytic Activity (g∙mmol⁻¹∙h⁻¹) |

|---|---|---|---|

| Cobalt(II)-dipicolinate complex | MMAO | Oligomerization of 2-chloro-2-propen-1-ol | 972.45 mdpi.com |

| Chromium(III)-dipicolinate complex | MMAO | Oligomerization of 2-propen-1-ol | 1678.24 mdpi.com |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. aps.org These materials are crucial for applications in optoelectronics and photonics. Organic molecules with both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties.

The structure of this compound, containing the electron-donating dimethylamino group and the electron-accepting pyridinium/carboxylate system, makes its metal complexes promising candidates for NLO materials. The coordination of this ligand to a metal center can enhance these properties.

Key aspects of the NLO properties of related compounds include:

Intramolecular Charge Transfer: The NLO response in such molecules is often dominated by an intense intramolecular charge-transfer (ICT) transition from the electron-donor to the electron-acceptor part of the molecule. northwestern.edu In complexes of this compound, this would involve charge transfer from the dimethylamino group to the pyridine ring.

Third-Order Susceptibility (χ⁽³⁾): This property is a measure of the third-order nonlinear response. The NLO response of synthesized nickel dithiolene complexes has been measured using the Z-scan technique with picosecond laser pulses to determine both the refractive and absorptive parts of the third-order susceptibility. osti.gov

Hyperpolarizability (γ): At the molecular level, the NLO response is described by the hyperpolarizability. Studies on nickel dithiolene complexes have shown that modest substitutions on the ligand can lead to a very large increase in the second hyperpolarizability. osti.gov This suggests that tuning the ligand structure, as in this compound, can be an effective strategy for optimizing NLO properties.

While direct measurements on 5-(dimethylamino)picolinate complexes are not widely reported, the principles derived from structurally similar organic dyes and metal complexes strongly suggest their potential as NLO materials. northwestern.eduosti.gov

Structure Reactivity/property Relationships of 5 Dimethylamino Picolinic Acid

Influence of the Dimethylamino Group on Electronic Properties and Reactivity

The dimethylamino (-N(CH₃)₂) group at the 5-position of the picolinic acid ring is a strong electron-donating group. This characteristic significantly influences the electron density distribution within the pyridine (B92270) ring, thereby affecting its reactivity. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the aromatic system, increasing the electron density, particularly at the ortho and para positions relative to the amino group. This enhanced electron density makes the pyridine ring more susceptible to electrophilic aromatic substitution reactions.

Conversely, the increased electron density on the ring can also impact the acidity of the carboxylic acid group. The electron-donating nature of the dimethylamino group tends to decrease the acidity of the picolinic acid compared to its unsubstituted counterpart. This is because the donation of electron density to the ring destabilizes the carboxylate anion formed upon deprotonation.

The presence of the dimethylamino group also enhances the nucleophilicity of the pyridine nitrogen. This increased nucleophilicity can facilitate reactions at the nitrogen atom, such as alkylation or coordination to metal centers.

Impact of Substituent Effects on Coordination Chemistry

Picolinic acid and its derivatives are well-known chelating agents, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group to form a stable five-membered ring. sjctni.eduresearchgate.net The substituent at the 5-position can significantly modulate the coordination behavior of the ligand.

The electron-donating dimethylamino group in 5-(dimethylamino)picolinic acid enhances the electron density on the pyridine nitrogen, making it a stronger Lewis base. This increased basicity generally leads to the formation of more stable metal complexes compared to those of unsubstituted picolinic acid. The enhanced electron-donating ability of the ligand can stabilize higher oxidation states of the coordinated metal ion. researchgate.net

Studies on related substituted picolinic acid complexes have shown that the electronic nature of the substituent directly influences the stability and properties of the resulting metal complexes. For instance, electron-withdrawing groups tend to weaken the metal-ligand bond, while electron-donating groups strengthen it. The steric bulk of the substituent can also play a role in the coordination geometry and the accessibility of the metal center. cam.ac.uk

The coordination of this compound to various metal ions can lead to the formation of discrete molecular complexes or extended coordination polymers, depending on the metal ion, counter-anion, and reaction conditions. For example, the formation of a zinc(II) complex with a substituted picolinic acid, 4-(dimethylamino)pyridine, resulted in a distorted octahedral geometry. researchgate.net

Correlation of Molecular Structure with Spectroscopic Signatures

The structural features of this compound can be elucidated and correlated with its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: In ¹H NMR spectroscopy, the protons on the pyridine ring will exhibit characteristic chemical shifts influenced by the electronic effects of both the dimethylamino and carboxylic acid groups. oregonstate.edu The protons ortho to the nitrogen will typically appear at a lower field (higher ppm) due to the deshielding effect of the electronegative nitrogen atom. The dimethylamino group will show a singlet corresponding to the six equivalent methyl protons. The position of this singlet will be in the upfield region typical for N-methyl groups.

IR Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for the functional groups present. rsc.org A broad absorption band in the region of 2500-3300 cm⁻¹ is expected for the O-H stretch of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong carbonyl (C=O) stretching vibration will be observed around 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The C-N stretching of the dimethylamino group will also be present.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. mendeley.com The presence of the electron-donating dimethylamino group is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted picolinic acid, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Systematic Variations and Their Effects on Chemical Behavior

Systematic variations in the structure of this compound, such as altering the substituents on the pyridine ring or the amino group, can provide valuable insights into structure-property relationships.

For instance, replacing the dimethylamino group with other electron-donating or electron-withdrawing groups would systematically alter the electronic properties of the molecule. An electron-withdrawing group, such as a nitro or cyano group, at the 5-position would decrease the electron density of the pyridine ring, making it less reactive towards electrophilic substitution but potentially more susceptible to nucleophilic attack. Such a substitution would also increase the acidity of the carboxylic acid group.

Similarly, modifying the steric bulk of the substituent at the 5-position could influence the coordination chemistry of the ligand. Introducing bulkier groups could hinder the approach of metal ions and affect the geometry of the resulting complexes. cam.ac.uk

Comparing the properties of this compound with its isomers, such as 4-(Dimethylamino)picolinic acid or 6-(Dimethylamino)picolinic acid, would also reveal the importance of the substituent position on the chemical behavior. The position of the dimethylamino group relative to the carboxylic acid and the pyridine nitrogen will have a distinct impact on the electronic and steric environment of the molecule, leading to differences in reactivity and coordination properties. sigmaaldrich.com

A summary of related compounds and their key features is presented in the table below:

| Compound Name | Substituents | Key Features |

| This compound | -N(CH₃)₂ at position 5 | Strong electron-donating group enhances ring electron density. |

| Picolinic acid | None | Parent compound for comparison of substituent effects. sjctni.edu |

| 4-(Dimethylamino)picolinic acid | -N(CH₃)₂ at position 4 | Isomer with altered electronic and steric environment. sigmaaldrich.com |

| 5-Bromopicolinic acid | -Br at position 5 | Electron-withdrawing group, decreases ring electron density. |

| 5-Nitropicolinic acid | -NO₂ at position 5 | Strong electron-withdrawing group, increases acidity of carboxylic acid. |

By systematically studying these variations, a deeper understanding of the fundamental principles governing the chemical behavior of substituted picolinic acids can be achieved.

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Regioselective Functionalization

The precise functionalization of the pyridine (B92270) ring is a cornerstone of modern synthetic chemistry, and 5-(dimethylamino)picolinic acid presents a unique canvas for methodological innovation. Future research will likely focus on developing novel strategies for its regioselective modification, moving beyond classical approaches.

One promising avenue is the continued exploration of directed C-H functionalization. The inherent directing group capabilities of the carboxylic acid and the activating nature of the dimethylamino group can be exploited to achieve selective transformations at various positions on the pyridine ring. For instance, palladium-catalyzed C-H (hetero)arylation, which has been successfully applied to other picolinic acid derivatives, could be adapted to introduce a wide range of substituents with high regiocontrol. google.comacs.org The choice of catalyst and reaction conditions will be crucial in dictating the site of functionalization.

Furthermore, building upon established methods for analogous compounds, the regioselective functionalization of this compound can be envisioned through multi-step sequences. For example, the synthesis of 5-Bromo-3-(dimethylamino)picolinic acid is achieved through the oxidation of the corresponding aldehyde, 5-Bromo-3-(dimethylamino)picolinaldehyde. smolecule.com This bromo-derivative then serves as a versatile precursor for further modifications via cross-coupling reactions or nucleophilic substitutions. The selective lithiation of dichloropyridines, where the site of metalation is controlled by the choice of reagents, offers a conceptual framework for achieving regioselectivity with appropriately substituted precursors to this compound. researchgate.net

The synthesis of amide derivatives of picolinic acid has also been shown to open up pathways for further functionalization, such as chlorination. nih.gov This suggests that transforming the carboxylic acid moiety of this compound into other functional groups could unlock novel reactivity and enable the introduction of substituents at otherwise inaccessible positions. The development of one-pot procedures that combine multiple synthetic steps will be a key area of focus to improve efficiency and sustainability.

Advanced Computational Modeling of Complex Systems

Computational chemistry offers a powerful lens through which to understand and predict the behavior of complex molecular systems involving this compound. Density Functional Theory (DFT) and other advanced modeling techniques are becoming indispensable tools for elucidating electronic structure, reactivity, and non-covalent interactions. researchgate.netconicet.gov.armdpi.com

Future computational studies will likely focus on several key areas. Firstly, in-depth analysis of the coordination chemistry of this compound with various metal ions will be crucial. DFT calculations can be employed to predict the geometries of metal complexes, calculate binding energies, and analyze the nature of the metal-ligand bonding. nih.govresearchgate.net This understanding is fundamental for the rational design of new catalysts and materials. For instance, computational modeling can help to understand the magnetic properties of coordination polymers involving related pyridine-based ligands. bohrium.com

Secondly, computational models will be instrumental in exploring the reaction mechanisms of catalytic processes involving this compound-based ligands. By mapping out potential energy surfaces and identifying transition states, researchers can gain insights into the factors that control catalytic activity and selectivity. This knowledge can then be used to optimize existing catalytic systems and to design new, more efficient catalysts. A study on transfer hydrogenation catalysts has already shown the significant effect of a dimethylamino substituent on the reaction mechanism, a phenomenon that can be further investigated and exploited with the aid of computational modeling. acs.org

Finally, the study of non-covalent interactions, such as hydrogen bonding and π-stacking, in systems containing this compound will be a significant area of research. conicet.gov.armdpi.com These interactions play a critical role in determining the supramolecular architecture of crystalline materials and the binding of molecules to biological targets. Advanced computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can provide detailed insights into the strength and nature of these interactions. conicet.gov.ar

Exploration of New Catalytic Applications

The unique electronic and steric properties of this compound make it an attractive ligand for the development of novel catalysts. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with a variety of transition metals, which are at the heart of many catalytic transformations.

One area of significant potential is in the development of new palladium catalysts for cross-coupling reactions. Picolinic acid-based ligands have already demonstrated their utility in reactions such as the Mizoroki-Heck reaction. researchgate.net The electron-donating dimethylamino group in this compound can modulate the electronic properties of the metal center, potentially leading to enhanced catalytic activity or altered selectivity compared to existing ligands.